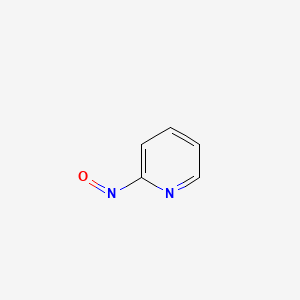

2-Nitrosopyridine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-nitrosopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-7-5-3-1-2-4-6-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMHYOGYJDQSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215638 | |

| Record name | Pyridine, nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65291-83-0 | |

| Record name | Pyridine, nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065291830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrosopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrosopyridine is a versatile heterocyclic compound of significant interest in organic synthesis and analytical chemistry. Its unique chemical reactivity, particularly its function as a dienophile in Diels-Alder reactions, has led to its application in sensitive analytical methodologies, including the derivatization of vitamin D metabolites for mass spectrometry analysis.[1][2] Furthermore, its structural motif is explored in the synthesis of novel compounds with potential biological activity, including antibiotics.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its application, and a discussion of its chemical behavior.

Physical and Chemical Properties

This compound is an off-white to brown solid that is slightly soluble in organic solvents such as acetonitrile, chloroform, and methanol.[] A key characteristic of this compound in solution is its existence in a monomer-dimer equilibrium.[5][6] The dimeric form, an azodioxy dimer, predominates at ambient temperatures.[5] This equilibrium is temperature-dependent, with the dissociation of the dimer into the monomeric form being an endothermic process.[5]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [] |

| Molecular Weight | 108.10 g/mol | [3] |

| CAS Number | 79917-37-6 | [3] |

| Appearance | Off-White to Brown Solid | [] |

| Melting Point | >90°C (decomposes) | [] |

| Boiling Point | Not available (decomposes) | |

| pKa | Not available |

| Solubility | Solvent | Reference |

| Slightly Soluble | Acetonitrile | [] |

| Slightly Soluble | Chloroform | [] |

| Slightly Soluble | Methanol | [] |

| Soluble | Dimethyl Sulfoxide (DMSO) | [3] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of the monomeric form of this compound, generated by cryogenic photolysis of its dimer, shows a prominent band assigned to the N=O stretching vibration.[5]

UV-Visible (UV-Vis) Spectroscopy: A full UV-Visible absorption spectrum with specific absorption maxima (λmax) and molar absorptivity (ε) values for this compound is not detailed in the available search results. The electronic transitions of the nitroso group are expected to give rise to characteristic absorption bands.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly provided in the search results. However, a common synthetic route to nitroso compounds involves the oxidation of the corresponding amine. The synthesis of the precursor, 2-aminopyridine, and its derivatives is well-documented and often involves nitration followed by reduction.[7][8][9][10][11]

Application in Vitamin D Metabolite Analysis via Diels-Alder Derivatization and LC-MS/MS

This compound serves as a highly effective derivatization reagent for the sensitive analysis of vitamin D metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][12] The reaction is based on the Diels-Alder cycloaddition, where this compound acts as a dienophile reacting with the conjugated diene system present in vitamin D molecules.[1][2] This derivatization enhances the ionization efficiency of the metabolites, leading to improved detection sensitivity.[1]

Detailed Protocol for Derivatization of Vitamin D Metabolites:

This protocol is adapted from the methodology described for the LC-MS/MS analysis of vitamin D metabolites.[1][12]

1. Reagents and Materials:

-

This compound (PyrNO) solution (2.5 mM in methanol)

-

Extracted and dried vitamin D metabolite sample

-

Methanol

-

Vortex mixer

-

Incubator or heating block

2. Derivatization Procedure:

-

To the dried sample extract containing vitamin D metabolites, add 40 µL of the 2.5 mM this compound solution in methanol to redissolve the sample.[12]

-

Vortex the mixture thoroughly to ensure complete dissolution.

-

Incubate the reaction mixture at 60°C for 2 hours to facilitate the Diels-Alder reaction.

-

After incubation, evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried derivatized sample in an appropriate solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

The derivatized sample is then injected into an LC-MS/MS system for separation and quantification of the vitamin D metabolites. The derivatization with this compound leads to a significant increase in signal intensity in the mass spectrometer compared to underivatized analytes.[1]

Visualizations

Experimental Workflow for Vitamin D Analysis

The following diagram illustrates the workflow for the analysis of vitamin D metabolites using this compound derivatization.

Monomer-Dimer Equilibrium of this compound

The following diagram illustrates the equilibrium between the monomeric and dimeric forms of this compound in solution.

Chemical Reactivity and Applications

The primary utility of this compound stems from its reactivity as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[13] The electron-withdrawing nature of the pyridine ring and the nitroso group activates the N=O double bond for reaction with conjugated dienes. This reactivity is exploited for the derivatization of biological molecules containing a diene moiety, enhancing their detectability in analytical methods.[1]

Beyond its role in derivatization, this compound is a building block in organic synthesis.[3][13] The nitroso group can be reduced to an amino group, providing a handle for further functionalization to create more complex heterocyclic structures. This has been explored in the context of discovering new antibacterial agents.[3]

Conclusion

This compound is a valuable chemical entity with distinct physical and chemical properties that make it a useful tool for both analytical and synthetic chemists. Its ability to undergo Diels-Alder reactions has been effectively harnessed for the sensitive quantification of important biological molecules like vitamin D metabolites. While some of its fundamental physical properties, such as a definitive boiling point and pKa, remain to be fully characterized due to its thermal instability, its synthetic utility and role as a powerful derivatizing agent are well-established. Further research into its reactivity and the spectroscopic characterization of its monomeric and dimeric forms will undoubtedly expand its applications in chemical research and drug development.

References

- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. The solid- and solution-state structures of this compound and its 3- and 4-methyl derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 9. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 10. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 11. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Spectroscopic Profile of 2-Nitrosopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-nitrosopyridine, a molecule of interest in synthetic and medicinal chemistry. The document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presents detailed experimental protocols for acquiring such data, and includes a visual representation of the analytical workflow.

Core Spectroscopic Data

Quantitative spectroscopic data for monomeric this compound is not extensively documented in publicly available literature, likely due to its reactivity and tendency to dimerize. The following tables summarize the most relevant available data and expected values based on related compounds and theoretical studies.

Infrared (IR) Spectroscopy

The most definitive spectroscopic data found for this compound is its infrared spectrum, particularly the characteristic stretching frequency of the nitroso group.

Table 1: Infrared (IR) Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Notes |

| N=O Stretch | 1509 | This prominent band is indicative of the monomeric form of this compound. The dimer exhibits different signals.[1] |

| In-plane Ring Distortion | ~1150 | A band in this region is associated with in-plane ring distortion with a contribution from C-N(=O) bond stretching.[1] |

| In-plane Ring Deformation | ~700 | An isolated band in this region is attributed to in-plane ring deformation.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H-NMR | 8.5 - 8.7 | Doublet | Proton at C6 (ortho to nitrogen) |

| 7.8 - 8.0 | Triplet of doublets | Proton at C4 (para to nitrogen) | |

| 7.3 - 7.5 | Doublet of doublets | Proton at C3 (ortho to nitroso group) | |

| 7.2 - 7.4 | Triplet | Proton at C5 (meta to nitrogen) | |

| ¹³C-NMR | ~160 | Singlet | C2 (carbon attached to the nitroso group) |

| ~150 | Singlet | C6 | |

| ~138 | Singlet | C4 | |

| ~125 | Singlet | C5 | |

| ~120 | Singlet | C3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental UV-Vis absorption maxima for this compound are not explicitly detailed in the available resources. However, the expected absorption regions based on the electronic transitions of the nitroso and pyridine moieties are presented below.

Table 3: Expected UV-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π* (Nitroso group) | ~350 - 450 | Low to moderate |

| π → π* (Pyridine ring) | ~250 - 280 | High |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like this compound involves the KBr pellet method.

-

Sample Preparation: A small amount of this compound is finely ground with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Note: For the monomeric form, cryogenic photolysis of the dimer in a KBr pellet at low temperatures (e.g., 12 K) is required, followed by immediate spectral acquisition.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).

-

Data Acquisition: A quartz cuvette is filled with the sample solution, and another is filled with the pure solvent to serve as a blank. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

The Genesis of a Heterocyclic Building Block: A Historical and Technical Guide to 2-Nitrosopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical literature surrounding the discovery and synthesis of 2-nitrosopyridine, a pivotal heterocyclic compound in modern medicinal chemistry and organic synthesis. While the precise seminal publication detailing its initial isolation remains elusive in contemporary databases, this document reconstructs the most probable early synthetic routes based on the established chemical methodologies of the late 19th and early 20th centuries. By examining analogous historical syntheses of C-nitroso compounds, we can infer the foundational techniques that likely led to the first preparation of this compound.

Historical Context: The Dawn of Nitroso Chemistry

The study of nitroso compounds dates back to the 19th century, with significant advancements in their synthesis being a key focus of early organic chemists. Two primary strategies dominated the landscape for the preparation of aromatic nitroso compounds: the oxidation of primary aromatic amines and the direct electrophilic nitrosation of activated aromatic rings. Given the electronic properties of the pyridine ring, the oxidation of 2-aminopyridine stands out as the most plausible pathway for the initial synthesis of this compound.

One of the earliest and most effective methods for the oxidation of aromatic amines to their corresponding nitroso derivatives involved the use of Caro's acid (peroxymonosulfuric acid, H₂SO₅).[1][2] This powerful oxidizing agent, discovered in 1898, provided a direct route to C-nitroso compounds from readily available anilines. Another significant historical method is the direct nitrosation of electron-rich aromatic compounds, such as phenols and tertiary anilines, using nitrous acid.[2][3]

Plausible Historical Synthesis of this compound

The most probable first successful synthesis of this compound would have involved the controlled oxidation of 2-aminopyridine. The following protocol is a reconstruction based on the historical application of Caro's acid for the synthesis of nitrosoarenes.

Experimental Protocol: Oxidation of 2-Aminopyridine with Caro's Acid (Hypothetical Reconstruction)

Objective: To synthesize this compound by the oxidation of 2-aminopyridine using in situ generated Caro's acid.

Reagents:

-

2-Aminopyridine

-

Potassium Peroxymonosulfate (e.g., Oxone®)

-

Concentrated Sulfuric Acid

-

Diethyl Ether

-

Ice

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 2-aminopyridine (1 equivalent) in a minimal amount of concentrated sulfuric acid is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

A cold, saturated aqueous solution of potassium peroxymonosulfate (2-3 equivalents) is added dropwise to the stirred solution of 2-aminopyridine over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at 0-5 °C. The color of the solution is monitored for a change, typically to a deep green or blue, indicative of the formation of the nitroso compound.

-

The reaction mixture is then carefully poured onto crushed ice.

-

The aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which may be further purified by recrystallization or sublimation.

Quantitative Data

The following table summarizes hypothetical quantitative data for the historical synthesis of this compound, based on typical yields and properties of similar C-nitroso compounds prepared by these early methods.

| Parameter | Value |

| Starting Material | 2-Aminopyridine |

| Oxidizing Agent | Caro's Acid (in situ) |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 4-6 hours |

| Hypothetical Yield | 30-50% |

| Appearance | Greenish-blue solid |

| Melting Point | Not available in historical context |

Logical Workflow of the Historical Synthesis

The synthesis of this compound from 2-aminopyridine via oxidation can be visualized as a straightforward logical workflow.

Caption: Logical workflow for the historical synthesis of this compound.

Reaction Pathway

The core of the synthesis is the oxidation of the primary amino group of 2-aminopyridine to a nitroso group. While the detailed mechanism involving Caro's acid is complex, a simplified representation of the transformation is shown below.

Caption: Simplified reaction pathway for the oxidation of 2-aminopyridine.

Conclusion

While the definitive "discovery" paper of this compound has proven difficult to unearth from the annals of chemical literature, a reconstruction of its synthesis based on the prevalent methodologies of the time provides valuable insight into its origins. The oxidation of 2-aminopyridine, likely with a potent oxidizing agent such as Caro's acid, represents the most logical and historically consistent route to this important heterocyclic building block. The protocols and data presented herein, while based on historical analogy, offer a sound technical guide for understanding the foundational chemistry that brought this compound into the repertoire of synthetic organic chemists, paving the way for its extensive use in drug discovery and development.

References

Quantum Chemical Calculations for 2-Nitrosopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-nitrosopyridine, a molecule of interest in various chemical and pharmaceutical contexts. This document outlines theoretical and experimental methodologies, presents available data, and offers insights into the structural and electronic properties of this compound.

Introduction to this compound

This compound is a heterocyclic compound that has garnered attention due to its interesting chemical properties and potential applications. In solution and the solid state, it primarily exists in a monomer-dimer equilibrium, with the dimeric form, specifically the Z-dimer, being predominant at ambient temperatures. The monomeric form can exist as two conformers: syn and anti, arising from the rotation around the C-N bond of the nitroso group. Understanding the structural and electronic characteristics of both the monomeric and dimeric forms is crucial for predicting its reactivity and interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the properties of molecules like this compound at the atomic level. These calculations can provide valuable information on optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity and spectral behavior.

Computational Methodology

The selection of an appropriate computational method and basis set is critical for obtaining accurate theoretical results. Based on studies of this compound and related molecules, the following approach is recommended for reliable quantum chemical calculations.

dot

Caption: Computational workflow for this compound.

Recommended Level of Theory

For geometry optimization and vibrational frequency calculations of this compound, Density Functional Theory (DFT) is a widely accepted and effective method. Specifically, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost for related pyridine derivatives. For higher accuracy, especially for vibrational frequencies, double-hybrid functionals like DSD-PBEP86-D3(BJ) can be employed[1].

Software Packages

Several quantum chemistry software packages can perform these calculations, including:

-

Gaussian: A widely used commercial package with a broad range of DFT functionals and basis sets.

-

ORCA: A powerful and versatile quantum chemistry program that is free for academic use.

-

Q-Chem: A comprehensive ab initio quantum chemistry software package.

Structural Properties

This compound's structural characteristics are defined by the geometry of its monomeric conformers and its dimeric form.

Monomeric Conformers: syn and anti

The monomer of this compound can exist in two planar conformations, syn and anti, depending on the orientation of the N=O group relative to the pyridine nitrogen. Theoretical calculations have shown that the anti conformer is generally more stable than the syn conformer by a small energy margin of 0.4-0.7 kcal/mol[1].

dot

References

Reactivity of 2-Nitrosopyridine with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-nitrosopyridine with a range of nucleophiles. This compound is a versatile chemical entity characterized by an electrophilic nitroso group attached to a pyridine ring. This unique structural feature imparts a distinct reactivity profile, making it a subject of interest in organic synthesis and as a potential intermediate in drug development. This document details the mechanistic pathways, summarizes available quantitative data, and provides illustrative experimental protocols for key reactions.

Core Principles of Reactivity

The reactivity of this compound is primarily governed by the electronic properties of the nitroso group (-N=O) and the pyridine ring. The nitroso group is analogous to a carbonyl group, with the nitrogen atom being electron-deficient and thus susceptible to nucleophilic attack. The pyridine ring, being an electron-deficient aromatic system, further enhances the electrophilicity of the nitroso group.

Computational studies on nitrosoaromatic molecules indicate that the nitrogen atom of the nitroso group is a primary site for nucleophilic attack. The interaction of the nitroso substituent with the aromatic ring can deactivate the ring towards electrophilic attack while creating positive potential above the C-NO bond, suggesting a pathway for nucleophilic interaction[1][2]. C-nitroso compounds exhibit ambiphilic character, possessing a high-energy Highest Occupied Molecular Orbital (HOMO) associated with the lone pairs on oxygen and nitrogen, and a low-energy Lowest Unoccupied Molecular Orbital (LUMO) associated with the π* N=O antibonding orbital. This allows them to react with both electrophiles and nucleophiles[3].

The primary modes of reaction with nucleophiles can be categorized as:

-

Nucleophilic attack on the nitroso nitrogen: This is the most common pathway, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions.

-

Nucleophilic aromatic substitution (SNAr): While less common for the nitroso group itself to be displaced, nucleophiles can potentially attack the pyridine ring, especially if activated by other electron-withdrawing groups or under harsh conditions.

-

Cycloaddition reactions: this compound is a potent dienophile and participates in [4+2] cycloaddition reactions (Diels-Alder type) with dienes.

Reactions with N-Nucleophiles

Primary and Secondary Amines

The reaction of C-nitroso compounds with primary and secondary amines is a fundamental transformation. While specific studies on this compound are limited, the general mechanism involves the nucleophilic attack of the amine on the nitroso nitrogen to form a transient adduct, which then undergoes dehydration to yield an azo compound (from primary amines) or a nitrosamine (from secondary amines, though this is less common for C-nitroso compounds and more so with nitrosating agents)[4].

In the context of pyridine derivatives, the synthesis of 2-aminopyridines is a well-established field, often proceeding through nucleophilic substitution of a leaving group at the 2-position[5][6]. The reaction of a nitroso group with an amine to form an azopyridine is exemplified by the Baeyer–Mills reaction, which involves the condensation of a nitroso compound with an aniline derivative[7].

Proposed General Mechanism with Primary Amines:

Caption: Proposed reaction of this compound with a primary amine.

Hydrazine and Hydroxylamine

Hydrazine and hydroxylamine are potent nucleophiles that can react with nitroso compounds. The reaction with hydrazine is expected to form a hydrazone-like intermediate, which could potentially cyclize or undergo further reactions. The reaction of nitriles with hydrazine is a known method for forming tetrazine derivatives[8]. While direct evidence for this compound is scarce, the high nucleophilicity of hydrazine suggests a facile reaction.

Hydroxylamine can react with nitroso compounds in several ways. It can act as a nucleophile, leading to condensation products. Additionally, there are complex redox reactions that can occur between hydroxylamine and nitroso/nitrous acid species[9][10]. The reaction of aromatic nitriles with hydroxylamine can lead to both amides and amidoximes, indicating the possibility of nucleophilic attack by both the nitrogen and oxygen atoms of hydroxylamine[11][12].

Reactions with S-Nucleophiles (Thiols)

The reaction of nitrosoarenes with thiols has been studied more extensively and provides a good model for the reactivity of this compound. The initial step is the nucleophilic attack of the thiol on the nitroso nitrogen to form a transient intermediate often referred to as a "semimercaptal"[13]. This intermediate can then undergo rearrangement and further reactions to yield sulfenamides and sulfinamides.

In biological systems, the reaction of nitroso compounds with glutathione is a key detoxification pathway. The nitroso metabolite of the drug procainamide, for instance, reacts rapidly with glutathione to form a sulfinamide derivative[14]. This highlights the high reactivity of the nitroso group towards biological thiols.

General Reaction Pathway with Thiols:

Caption: Reaction of this compound with a thiol.

Reactions with O-Nucleophiles (Alkoxides)

Reactions with C-Nucleophiles (Organometallics)

Organometallic reagents such as Grignard and organolithium compounds are powerful carbon nucleophiles. Their reactions with nitro compounds have been studied, but the reactions with nitroso compounds are less documented. By analogy to carbonyl chemistry, the addition of an organometallic reagent to the N=O bond is expected, which upon workup would yield a substituted hydroxylamine.

Cycloaddition Reactions

This compound is a highly reactive dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes[13]. This reactivity is utilized in the synthesis of complex heterocyclic scaffolds and for the derivatization of biological molecules containing diene moieties, such as certain vitamin D metabolites[13]. The nitroso group acts as the 2π component in these reactions.

Diels-Alder Reaction Workflow:

Caption: Workflow of a Diels-Alder reaction with this compound.

Quantitative Data

Quantitative data on the reactivity of this compound with nucleophiles is not extensively reported in the literature. The following table summarizes analogous data from related systems to provide a qualitative understanding.

| Nucleophile/Reagent | Substrate | Reaction Type | Rate/Yield | Reference |

| Various Amines | 3-Bromo-4-nitropyridine | Nucleophilic Aromatic Substitution | - | [7] |

| Thiolates | 2-Methyl-3-nitropyridines | Nucleophilic Aromatic Substitution | Good yields | [17] |

| Hydrazine Hydrate | 2,3-Dichloropyridine | Nucleophilic Substitution | - | [18] |

| Morpholine | Dihydrothiazolopyridinium salt | Nucleophilic Addition-Elimination | 75% yield | [5] |

Experimental Protocols

The following are illustrative protocols for reactions involving functionalities related to this compound, which can be adapted by researchers.

General Procedure for Synthesis of 2-Aminopyridines from an Activated Pyridinium Salt

This protocol describes the synthesis of 2-aminopyridines from a dihydrothiazolopyridinium salt, which acts as an activated precursor.

Method A (in DMSO):

-

To a solution of the dihydrothiazolopyridinium salt (1.0 eq) in DMSO (0.2-0.3 M) at room temperature, add the desired amine (4.0 eq) in one portion.

-

Warm the reaction mixture to 50 °C and stir for 48 hours.

-

After cooling to room temperature, dilute the mixture with water and add 0.5 M aqueous NaOH.

-

Extract the aqueous solution with diethyl ether (5x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel[5].

General Procedure for Baeyer-Mills Reaction to form Azopyridines

This protocol outlines the synthesis of azopyridines from a nitrosobenzene and an aminopyridine.

-

Synthesize the nitroso compound by oxidation of the corresponding aniline (e.g., using Oxone™)[7].

-

In a one-pot approach, after the formation of the nitroso compound, add the 3-aminopyridine derivative to the reaction mixture.

-

The condensation reaction is typically carried out under basic conditions to afford the azopyridine product[7].

-

Isolate and purify the product using standard techniques such as crystallization or chromatography.

Applications in Drug Development

The reactivity of the nitroso group is relevant in several areas of drug development:

-

Prodrug Activation: The reduction of a nitro group to a nitroso group is a known bioactivation pathway for some antimicrobial drugs. The resulting nitroso species can then react with biological nucleophiles, leading to cellular damage in the target organism[19][20].

-

Metabolite Reactivity and Toxicity: The metabolic oxidation of some amine-containing drugs can lead to the formation of reactive nitroso metabolites. These metabolites can covalently bind to proteins and other macromolecules, which is a potential mechanism of drug-induced toxicity, as seen in the case of procainamide-induced lupus[14].

-

Synthetic Intermediates: this compound and related compounds can serve as versatile intermediates in the synthesis of more complex molecules with potential biological activity[21][][23]. The ability to introduce various functionalities through nucleophilic reactions on the nitroso group makes it a valuable building block.

Conclusion

This compound exhibits a rich and varied reactivity with nucleophiles, primarily centered on the electrophilic nature of the nitroso group's nitrogen atom. While direct and comprehensive studies on this compound itself are somewhat limited, a strong understanding of its reactivity can be built upon the well-established chemistry of C-nitroso compounds and related heteroaromatic systems. The reactions with N- and S-nucleophiles, as well as its participation in cycloaddition reactions, highlight its potential as a versatile reagent and intermediate in organic synthesis and medicinal chemistry. Further research into the quantitative aspects and detailed mechanistic pathways of its reactions will undoubtedly expand its utility for researchers, scientists, and drug development professionals.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Computational analysis of the reactive properties of some nitrosoaromatic molecules (Journal Article) | OSTI.GOV [osti.gov]

- 3. Three decades of unveiling the complex chemistry of C -nitroso species with computational chemistry - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01415C [pubs.rsc.org]

- 4. Reactivity of nucleophilic nitrogen compounds towards the nitroso group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of hydroxylamine by nitrous and nitric acids. Model development from first principle SCRF calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of Hydroxylamine with Metal Porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Reactivity and possible significance of hydroxylamine and nitroso metabolites of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]

- 16. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 19. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. nbinno.com [nbinno.com]

- 23. medchemexpress.com [medchemexpress.com]

2-Nitrosopyridine as a Dienophile in Diels-Alder Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The hetero-Diels-Alder (hDA) reaction, a variant where a heteroatom is present in either the diene or dienophile, has emerged as a particularly valuable tool for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.[2] Among the various heterodienophiles, 2-nitrosopyridine has garnered significant attention due to its unique reactivity and the synthetic utility of the resulting cycloadducts.[3]

This technical guide provides a comprehensive overview of the use of this compound as a dienophile in Diels-Alder reactions. It covers the fundamental aspects of the reaction, including its mechanism, regioselectivity, and stereoselectivity. A significant focus is placed on the catalytic asymmetric variants, particularly those employing copper(I) catalysts, which have enabled the synthesis of enantioenriched 3,6-dihydro-1,2-oxazines.[4][5] Furthermore, this guide details the application of these reactions in the functionalization of complex natural products and provides a compilation of quantitative data and experimental protocols to aid researchers in the practical application of this powerful synthetic methodology.

Reaction Mechanism and Stereoselectivity

The hetero-Diels-Alder reaction of this compound with a conjugated diene is a pericyclic [4+2] cycloaddition that proceeds through a concerted transition state.[6] This reaction leads to the formation of a 3,6-dihydro-1,2-oxazine ring system. The stereochemical outcome of the reaction is governed by the principles of orbital symmetry, with a suprafacial-suprafacial approach of the diene and dienophile being thermally allowed.

A key feature of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the reactants is transferred to the product. In the context of this compound cycloadditions, this means that the relative stereochemistry of substituents on the diene is retained in the resulting oxazine ring.

Furthermore, the reaction often exhibits high endo-selectivity, particularly with cyclic dienes. This preference is attributed to secondary orbital interactions between the developing pi system of the transition state and non-bonding orbitals of the dienophile.

Regioselectivity: Uncatalyzed vs. Catalyzed Reactions

The regioselectivity of the Diels-Alder reaction between this compound and unsymmetrical dienes is a critical aspect, determining the substitution pattern of the resulting 1,2-oxazine ring. The reaction can yield two regioisomers: the "proximal" and "distal" adducts.

In uncatalyzed, thermal reactions, the regioselectivity is often low and highly dependent on the specific diene used.[7] For instance, the reaction of this compound with 1,3-pentadiene shows poor regioselectivity, while the reaction with 1-phenylbutadiene proceeds with high proximal selectivity.[7] This outcome is dictated by a subtle balance of steric and electronic factors in the transition state.

The introduction of a copper(I) catalyst can dramatically influence and even reverse the regioselectivity.[7] For example, the Cu(CH₃CN)₄⁺ catalyzed reaction of this compound with 1,3-pentadiene shows a marked preference for the distal product (90:10 dist/prox).[7] Conversely, the use of certain (diimine)₂Cu⁺ catalysts can favor the proximal adduct.[7] This catalytic control over regioselectivity significantly enhances the synthetic utility of the reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for Diels-Alder reactions of this compound with various dienes under different conditions.

Table 1: Uncatalyzed and Lewis Acid-Catalyzed Diels-Alder Reactions of this compound

| Diene | Catalyst/Conditions | Product Ratio (prox:dist) | Yield (%) | Reference |

| 1,3-Pentadiene | Thermal | 45:55 | - | [7] |

| 1,3-Pentadiene | Cu(CH₃CN)₄PF₆ | 10:90 | - | [7] |

| E,E-2,4-Hexadienol | Thermal | 55:45 | - | [7] |

| 1-Phenylbutadiene | Thermal | >95:5 | - | [7] |

Table 2: Cu(I)-Catalyzed Asymmetric Diels-Alder Reaction with Cyclic Dienes

| Diene | This compound Derivative | Catalyst System | Yield (%) | ee (%) | Reference |

| 1,3-Cyclohexadiene | 6-Methyl-2-nitrosopyridine | Cu(I)/(S)-TF-BiphamPhos | 95 | 98 | [5] |

| Cyclopentadiene | 6-Methyl-2-nitrosopyridine | Cu(I)/(S)-TF-BiphamPhos | 92 | 96 | [5] |

Table 3: Cu(I)-Catalyzed Asymmetric Diels-Alder Reaction with Acyclic Dienes

| Diene | This compound Derivative | Catalyst System | Yield (%) | ee (%) | Reference |

| (E)-1-(Triisopropylsilyloxy)-1,3-butadiene | 6-Methyl-2-nitrosopyridine | [Cu(MeCN)₄(difluorophos)]PF₆ | 98 | >99 | [4] |

| (E)-3-(Triisopropylsilyloxy)-2,4-hexadiene | 6-Methyl-2-nitrosopyridine | CuI-segphos | 95 | 98 | [4] |

| (E)-4-Methyl-1-(triisopropylsilyloxy)-1,3-pentadiene | 6-Methyl-2-nitrosopyridine | [Cu(MeCN)₄(difluorophos)]PF₆ | 96 | 99 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in Diels-Alder reactions.

Protocol 1: Synthesis of 6-Methyl-2-nitrosopyridine

This procedure is adapted from literature reports on the synthesis of substituted nitrosopyridines.

Materials:

-

2-Amino-6-methylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-6-methylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-methyl-2-nitrosopyridine as a green solid.

Protocol 2: General Procedure for Cu(I)-Catalyzed Asymmetric Nitroso-Diels-Alder Reaction

This protocol is a general representation of the conditions used in the literature for the asymmetric cycloaddition.[4]

Materials:

-

Copper(I) salt (e.g., CuI or [Cu(MeCN)₄]PF₆) (10 mol%)

-

Chiral phosphine ligand (e.g., (S)-TF-BiphamPhos or segphos) (11 mol%)

-

6-Methyl-2-nitrosopyridine (1.0 eq)

-

Diene (1.2 eq)

-

Anhydrous solvent (e.g., dichloromethane or THF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the copper(I) salt and the chiral phosphine ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the solution to the desired temperature (typically -78 °C to -20 °C).

-

Add a solution of 6-methyl-2-nitrosopyridine in the anhydrous solvent to the catalyst mixture.

-

Add the diene dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature for the indicated time (monitoring by TLC). The reaction with acyclic silyloxy dienes is typically started at -85°C and gradually warmed to -20°C over 5 hours.[4]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3,6-dihydro-1,2-oxazine.

Protocol 3: Diels-Alder Reaction of this compound with Thebaine

This procedure is based on the functionalization of the natural product thebaine.[3]

Materials:

-

Thebaine

-

6-Methyl-2-nitrosopyridine

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve thebaine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add a solution of 6-methyl-2-nitrosopyridine (1.1 eq) in anhydrous THF to the thebaine solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting cycloadduct is often obtained in high purity and may not require further purification. If necessary, purification can be achieved by recrystallization or column chromatography. The reaction of thebaine with 6-methyl-2-nitrosopyridine in THF has been reported to afford the cycloadduct in 99% yield as a single isomer.[3]

Catalytic Cycle and Signaling Pathways

The Cu(I)-catalyzed asymmetric Diels-Alder reaction of this compound is believed to proceed through a catalytic cycle involving the coordination of the nitroso group and the diene to the chiral copper complex. This coordination activates the dienophile and organizes the transition state to favor the formation of one enantiomer of the product.

Conclusion

This compound has proven to be a versatile and highly valuable dienophile in hetero-Diels-Alder reactions. The ability to control both regioselectivity and stereoselectivity, particularly through the use of chiral copper(I) catalysts, has opened up new avenues for the asymmetric synthesis of complex nitrogen- and oxygen-containing heterocycles. The application of these reactions in the late-stage functionalization of natural products highlights their potential in drug discovery and development. This guide provides a foundational understanding and practical details to enable researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of novel catalyst systems and the expansion of the diene scope will undoubtedly continue to enhance the power and utility of this important cycloaddition reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regioselectivity in the Cu(I)-catalyzed [4 + 2]-cycloaddition of this compound with unsymmetrical dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nitroso Diels-Alder Cycloadducts Derived From N-Acyl-1,2-dihydropyridines as a New Platform to Molecular Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Toxicological Profile of 2-Nitrosopyridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological data available for 2-Nitrosopyridine and its derivatives. Due to a notable scarcity of direct toxicological studies on this compound, this document synthesizes information on related nitroaromatic and nitrosamine compounds to infer potential toxicological profiles and guide future research. The guide details established experimental protocols for assessing cytotoxicity, genotoxicity, and metabolic activation. Furthermore, it presents key signaling pathways that are likely to be perturbed by these compounds, supported by visualizations. All quantitative data from available studies on derivatives are systematically presented in tabular format to facilitate comparative analysis. This document is intended to be a foundational resource for researchers and professionals engaged in the development and safety assessment of pyridine-based chemical entities.

Introduction

This compound and its derivatives represent a class of heterocyclic nitroaromatic compounds with potential applications in chemical synthesis and drug discovery. As with many nitroaromatic and N-nitroso compounds, there are inherent toxicological concerns, primarily related to their potential for metabolic activation into reactive species that can induce cellular damage, genotoxicity, and carcinogenicity.[1][2] A thorough understanding of their toxicological profile is therefore critical for any consideration of their use in pharmaceutical development or other applications.

This guide addresses the current landscape of toxicological knowledge regarding this compound and its analogues. Acknowledging the limited direct data on the parent compound, this paper extrapolates from toxicological studies of structurally related pyridine derivatives and general principles of nitrosamine toxicology.

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for this compound Derivatives

| Compound | Test Species | Route of Administration | LD50 | Reference |

| 2-ethyl-4-nitropyridine N-oxide | Female Rats | Oral | 1250 mg/kg | [3] |

| 2-ethyl-4-nitropyridine N-oxide | Male Mice | Oral | 430 mg/kg | [3] |

| 2-ethyl-4-nitropyridine N-oxide | Female Mice | Oral | 675 mg/kg | [3] |

Table 2: In Vitro Cytotoxicity Data for Pyridine Derivatives

| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |

| 2-oxo-pyridine and 1'H-spiro-pyridine derivatives | HepG-2 (Hepatocellular Carcinoma) | MTT | 8.42 ± 0.70 to 78.17 ± 3.80 | [4] |

| Caco-2 (Colorectal Carcinoma) | MTT | 7.83 ± 0.50 to 84.43 ± 4.0 | [4] | |

| Pyridothienopyrimidine derivatives | HepG2 | MTT | 1.17 - 56.18 | [5] |

| MCF-7 (Breast Cancer) | MTT | 1.52 - 77.41 | [5] | |

| 2,2'-Bipyridine derivatives | HepG2 | Not Specified | 0.072 - <1 | [6] |

| 3-Cyano-2-substituted pyridines | MCF-7 | Not Specified | 2 | [7] |

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of the toxicological properties of this compound and its derivatives. The following sections detail the methodologies for key in vitro and in vivo toxicological assays.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

-

Principle: The assay utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat or hamster liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.

-

Protocol Outline:

-

Strain Selection: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations (frameshift and base-pair substitutions). For nitrosamines, strains TA100 and TA1535 are often the most sensitive.[8][9]

-

Metabolic Activation: Prepare an S9 mix containing the S9 fraction (post-mitochondrial supernatant from induced rodent liver), cofactors (e.g., NADP+, glucose-6-phosphate), and buffer. Hamster liver S9 is often more effective for bio-transforming nitrosamines.[10]

-

Exposure: In the pre-incubation method, the test compound, bacterial culture, and S9 mix (or buffer for the non-activated condition) are incubated together before being plated on minimal glucose agar.[9]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[11]

-

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects chromosomal damage in mammalian cells.

-

Principle: This assay identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The formation of micronuclei indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

-

Protocol Outline:

-

Cell Culture: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells, is cultured to an appropriate density.

-

Treatment: Cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.[2]

-

Compound Treatment: The test compound is added to the wells at various concentrations, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan formation.[12]

-

Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Acute Oral Toxicity Study

This study provides information on the adverse effects of a single oral dose of a substance.

-

Principle: The test substance is administered orally to animals at different dose levels. The animals are observed for signs of toxicity and mortality over a period of 14 days. This study helps to determine the median lethal dose (LD50).

-

Protocol Outline (Following OECD Guideline 423):

-

Animal Selection: Typically, rodents (e.g., Wistar rats) are used.

-

Dosing: The test substance is administered by gavage in a single dose. A stepwise procedure is used with a limited number of animals per step.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

-

LD50 Estimation: The LD50 is estimated based on the mortality observed at different dose levels.

-

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound and its derivatives is likely mediated through several interconnected signaling pathways, primarily initiated by metabolic activation and the induction of oxidative stress.

Metabolic Activation and Genotoxicity

A primary mechanism of toxicity for nitrosamines is their metabolic activation by Cytochrome P450 (CYP) enzymes in the liver.[13] This process generates highly reactive electrophilic intermediates, such as diazonium ions, which can form covalent adducts with DNA. These DNA adducts, if not repaired, can lead to mutations and initiate carcinogenesis.

Oxidative Stress and Cellular Damage

Nitroaromatic compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. An excess of ROS leads to oxidative stress, which can damage cellular components including lipids, proteins, and DNA.

Inflammatory and Apoptotic Signaling Pathways

Oxidative stress is a key activator of several intracellular signaling pathways that regulate inflammation and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Pathway: The MAPK family (including ERK, JNK, and p38) is involved in cellular responses to stress. ROS can activate MAPK signaling, which can have dual roles, either promoting cell survival or inducing apoptosis depending on the cellular context and the specific MAPK cascade activated.[14]

-

NF-κB Pathway: NF-κB is a transcription factor that plays a central role in the inflammatory response. Oxidative stress can lead to the activation of NF-κB, resulting in the transcription of pro-inflammatory genes. Chronic inflammation is a known contributor to carcinogenesis.[15]

The induction of apoptosis is a common toxicological endpoint for many chemical compounds. Studies on pyridine derivatives have shown that they can induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by mitochondrial membrane depolarization and the release of cytochrome c.[6][7][16] This is often associated with an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[16]

Conclusion

The toxicological assessment of this compound is currently hampered by a lack of direct experimental data. However, by examining the toxicological profiles of its derivatives and other structurally related compounds, it is reasonable to infer that this compound may pose risks of genotoxicity and cytotoxicity, likely mediated through metabolic activation and the induction of oxidative stress. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for future toxicological investigations of this compound and its derivatives. Further research is imperative to definitively characterize the toxicological properties of this compound and to ensure its safe handling and potential application in drug development and other scientific endeavors. Researchers are encouraged to utilize the methodologies outlined herein to generate specific data for this compound to fill the existing knowledge gap.

References

- 1. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bds.berkeley.edu [bds.berkeley.edu]

- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 16. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Nitrosopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-nitrosopyridine, a valuable reagent in organic synthesis. This compound serves as a versatile building block, notably as a dienophile in Diels-Alder reactions and in the synthesis of novel antibiotic scaffolds.[1] The primary synthetic route detailed herein is the oxidation of 2-aminopyridine. This protocol includes information on the required reagents, reaction conditions, purification methods, and characterization of the final product. Additionally, safety precautions for handling the involved chemical substances are outlined.

Introduction

This compound is a nitroso compound with significant applications in synthetic organic chemistry. It is particularly noted for its utility as a derivatization reagent and as an excellent dienophile.[1] Its ability to participate in Diels-Alder reactions makes it a valuable tool for the synthesis of complex heterocyclic structures.[1] Furthermore, this compound is employed in the development of novel antibiotics.[2] The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary amine, 2-aminopyridine. This transformation is a key step in accessing this versatile reagent for further chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | 2-Aminopyridine (Starting Material) | This compound (Product) |

| Molecular Formula | C₅H₆N₂ | C₅H₄N₂O |

| Molecular Weight | 94.12 g/mol | 108.10 g/mol |

| Appearance | White to light yellow crystalline solid | Yellow to orange solid |

| Melting Point | 57-60 °C | Not available |

| Boiling Point | 210 °C | Not available |

| CAS Number | 504-29-0 | 79917-37-6 |

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of 2-aminopyridine. A common and effective oxidizing agent for this transformation is peroxymonosulfuric acid, also known as Caro's acid.

Reaction Scheme:

Caption: Oxidation of 2-aminopyridine to this compound.

3.1. Experimental Protocol: Oxidation of 2-Aminopyridine

This protocol is a representative method for the oxidation of 2-aminopyridine to this compound using Caro's acid.

Materials and Reagents:

-

2-Aminopyridine

-

Potassium persulfate (K₂S₂O₈)

-

Concentrated sulfuric acid (H₂SO₄)

-

Crushed ice

-

Deionized water

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Caro's Acid: In a flask cooled in an ice bath, slowly add potassium persulfate to concentrated sulfuric acid with constant stirring. After the addition is complete, carefully add crushed ice and a small amount of deionized water to the mixture.

-

Reaction Setup: Dissolve 2-aminopyridine in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Oxidation Reaction: Slowly add the prepared Caro's acid solution to the 2-aminopyridine solution via a dropping funnel, maintaining the temperature below 5 °C. The reaction mixture will typically change color.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with diethyl ether multiple times. Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

3.2. Purification

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

3.3. Reaction Parameters

The following table summarizes the key parameters for the synthesis of this compound.

| Parameter | Value/Condition |

| Stoichiometry | 2-Aminopyridine : Potassium persulfate (1 : 1.1) |

| Solvent | Concentrated Sulfuric Acid |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-3 hours (monitor by TLC) |

| Work-up | Neutralization with NaHCO₃, extraction with ether |

| Purification | Column Chromatography (Silica gel) |

| Expected Yield | Moderate to good |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

4.1. Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the pyridine ring will show characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyridine ring, with the carbon attached to the nitroso group being significantly deshielded. |

| IR (Infrared) | A prominent absorption band around 1509 cm⁻¹ corresponding to the N=O stretching vibration. Additional bands for the aromatic C-H and C=N stretching vibrations will also be present.[3] |

| MS (Mass Spectrometry) | The molecular ion peak (M⁺) should be observed at m/z = 108.10, corresponding to the molecular weight of this compound. |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Aminopyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong oxidizing agent.

-

Potassium Persulfate: Strong oxidizing agent. May cause fire or explosion. Harmful if swallowed.

-

Caro's Acid: Highly corrosive and a powerful oxidizing agent. Can be explosive, especially in the presence of organic materials.

-

This compound: The toxicity of this compound has not been fully established, but nitroso compounds should be handled with care as they can be toxic and are often considered potential carcinogens.[4]

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The protocol described in this document provides a reliable method for the laboratory-scale synthesis of this compound from 2-aminopyridine. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The availability of this compound through this synthetic route enables its use in various research and development applications, particularly in the fields of medicinal chemistry and materials science.

References

Application of 2-Nitrosopyridine in Organic Synthesis: Advanced Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-nitrosopyridine in modern organic synthesis. It highlights its role as a powerful reagent in cycloaddition reactions for the functionalization of complex molecules and as a derivatizing agent for sensitive bioanalytical applications.

Application Note 1: Hetero-Diels-Alder Reactions for Natural Product Functionalization

This compound is an exceptional dienophile for hetero-Diels-Alder reactions, a class of [4+2] cycloaddition reactions that form heterocyclic six-membered rings.[1] Due to the electron-deficient nature of the N=O bond, this compound reacts rapidly and with high stereoselectivity with electron-rich conjugated dienes.[1][2] This reactivity is particularly valuable in the field of medicinal chemistry and drug discovery for the derivatization of complex, diene-containing natural products.

The reaction provides a robust method for modifying natural product scaffolds, enabling the creation of diverse chemical libraries for biological screening.[3] Substituted 2-nitrosopyridines exhibit an ideal balance of reactivity and stability, often yielding cycloadducts in near-quantitative yields under mild conditions and without the need for purification. This efficient transformation is a cornerstone of the "Modular Enhancement of Nature's Diversity" (MEND) strategy, aimed at generating novel bioactive compounds.

Below is a summary of representative hetero-Diels-Alder reactions between nitrosopyridines and various natural products.

Table 1: Functionalization of Diene-Containing Natural Products via Hetero-Diels-Alder Reaction

| Diene Substrate | Nitrosopyridine Reagent | Solvent | Conditions | Yield (%) |

| Thebaine | 6-Methyl-2-nitrosopyridine | CH₂Cl₂ | 0 °C, 10 min | >99 |

| Ergosterol | This compound | CH₂Cl₂ | RT, 10 min | >99 |

| Colchicine | This compound | CH₂Cl₂ | RT, 10 min | >99 |

| Turimycin H3 | This compound | CH₂Cl₂ | RT, 10 min | >99 |

| Reductiomycin | This compound | CH₂Cl₂ | RT, 10 min | >99 |

Data compiled from Miller et al., 2007.

Experimental Protocol 1: Synthesis of Thebaine-Nitrosopyridine Adduct

This protocol describes the reaction of thebaine with 6-methyl-2-nitrosopyridine, adapted from the work of Miller et al.

Materials:

-

Thebaine

-

6-Methyl-2-nitrosopyridine

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Argon or Nitrogen gas supply

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Preparation: Add thebaine (1 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas.

-

Dissolution: Add anhydrous dichloromethane to dissolve the thebaine completely.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Add 6-methyl-2-nitrosopyridine (1 equivalent) to the cooled solution in one portion.

-

Reaction: Continue stirring the reaction mixture at 0 °C. The reaction is typically complete within 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting cycloadduct is often obtained in >99% purity and may not require further purification.

-

Analysis: Characterize the product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Application Note 2: Derivatization Agent for Sensitive Bioanalysis

In bioanalytical chemistry, particularly for mass spectrometry-based quantification, derivatization is a key strategy to enhance the ionization efficiency and detection sensitivity of target analytes. This compound serves as a highly effective "click" derivatization reagent for compounds containing a conjugated diene system, such as vitamin D and its metabolites.[4][5]

Vitamin D metabolites are notoriously difficult to measure at their low physiological concentrations (picomolar). Derivatization with this compound via a Diels-Alder reaction forms stable adducts that ionize much more efficiently by electrospray ionization (ESI) than their underivatized counterparts.[6] This leads to a significant increase in sensitivity in LC/MS/MS analysis, allowing for quantification from smaller sample volumes (e.g., 100 µL of serum).[4] The resulting derivatives also exhibit good chromatographic properties, enabling high-resolution separation of various metabolites.[5]

Experimental Protocol 2: Derivatization of Vitamin D Metabolites in Serum

This protocol provides a general procedure for the derivatization of vitamin D metabolites from a serum extract for LC/MS/MS analysis, based on the method by Wan et al.[7]

Materials:

-

Dried serum extract containing vitamin D metabolites

-

This compound (PyrNO) derivatization solution (e.g., 2.5 mM in methanol)

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

Sample Preparation: Extract vitamin D metabolites from serum (e.g., 100 µL) using an appropriate method such as combined liquid-liquid and solid-phase extraction (LLE-SPE). Evaporate the final eluate to complete dryness under a stream of nitrogen.

-